

A Comparative Analysis of the Antiviral Activity of Acyclovir and Penciclovir

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This guide provides a comprehensive comparison of the antiviral activities of two widely used nucleoside analogs, acyclovir and penciclovir. Both drugs are mainstays in the treatment of infections caused by herpes simplex virus (HSV) and varicella-zoster virus (VZV). This document delves into their mechanisms of action, comparative efficacy based on experimental data, and the methodologies used to evaluate their antiviral properties.

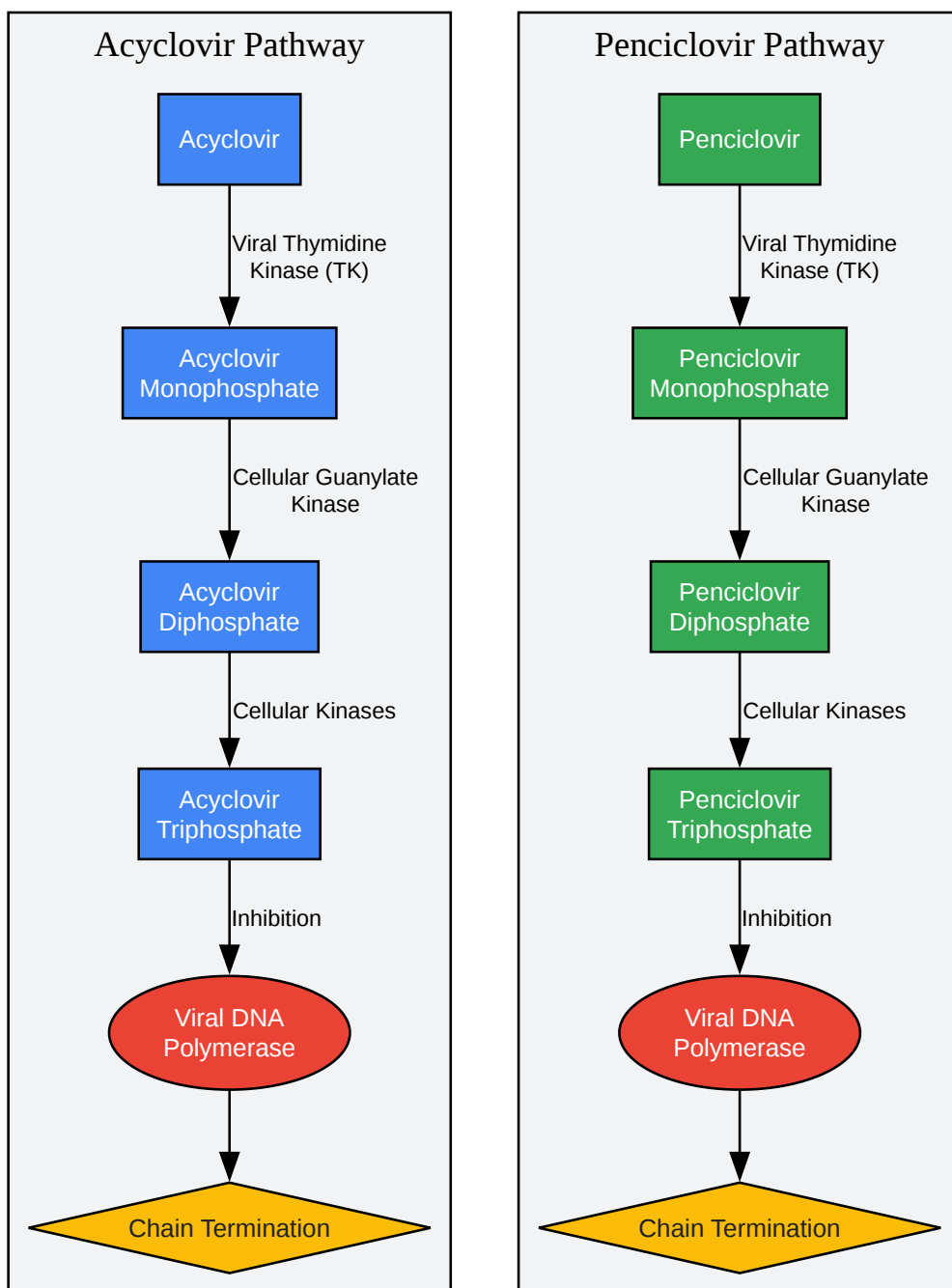
Mechanism of Action: A Tale of Two Guanosine Analogs

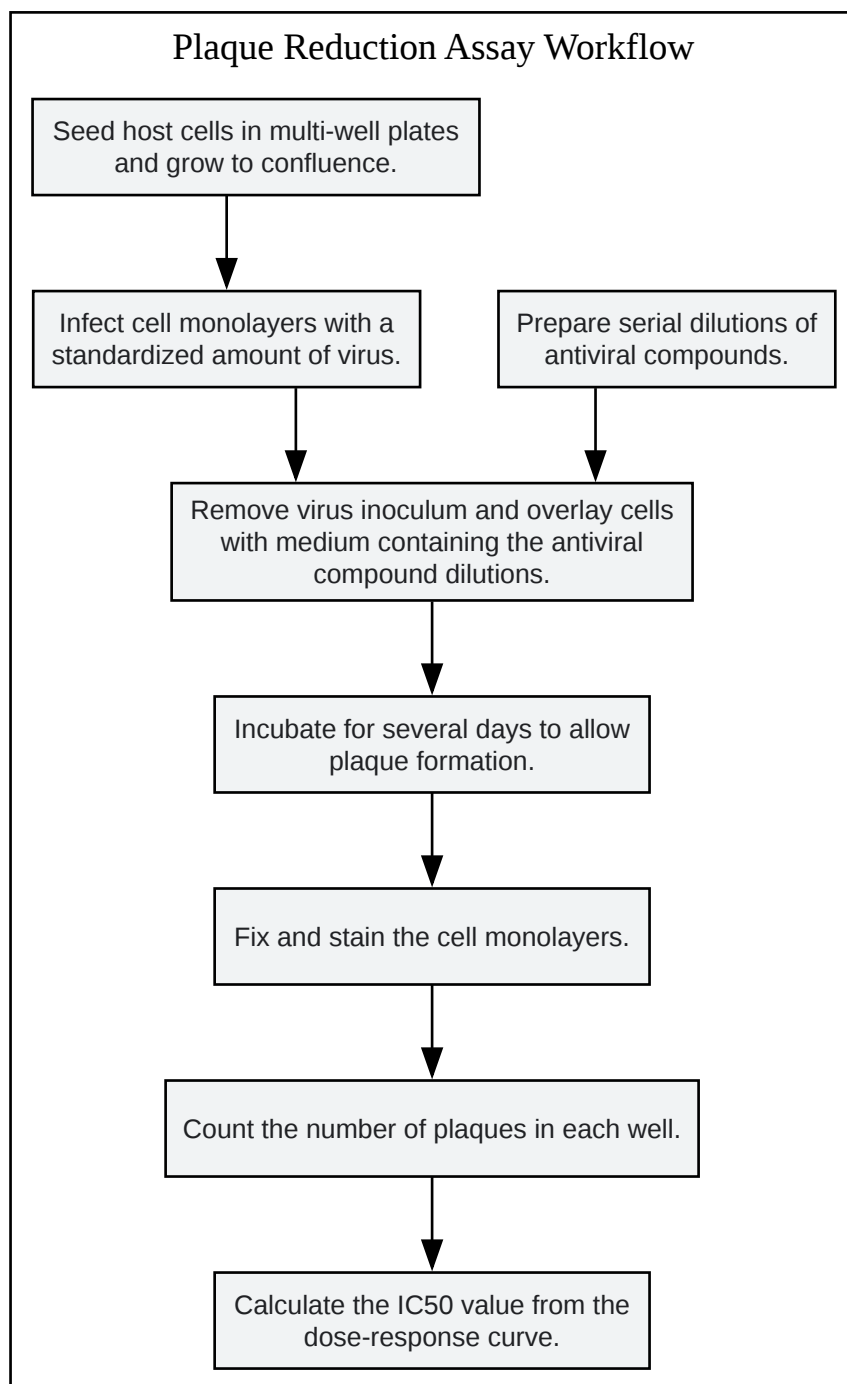
Acyclovir and penciclovir are both synthetic acyclic guanosine analogs that require activation within virus-infected cells to exert their antiviral effects. Their selectivity stems from the initial phosphorylation step, which is catalyzed by a virus-encoded thymidine kinase (TK).[1][2] This viral enzyme is significantly more efficient at phosphorylating these drug analogs than the host cell's TK.[3]

Once converted to their monophosphate forms, cellular enzymes further phosphorylate them to their active triphosphate metabolites. These triphosphates then act as competitive inhibitors of the viral DNA polymerase, leading to the termination of viral DNA chain elongation.[2]

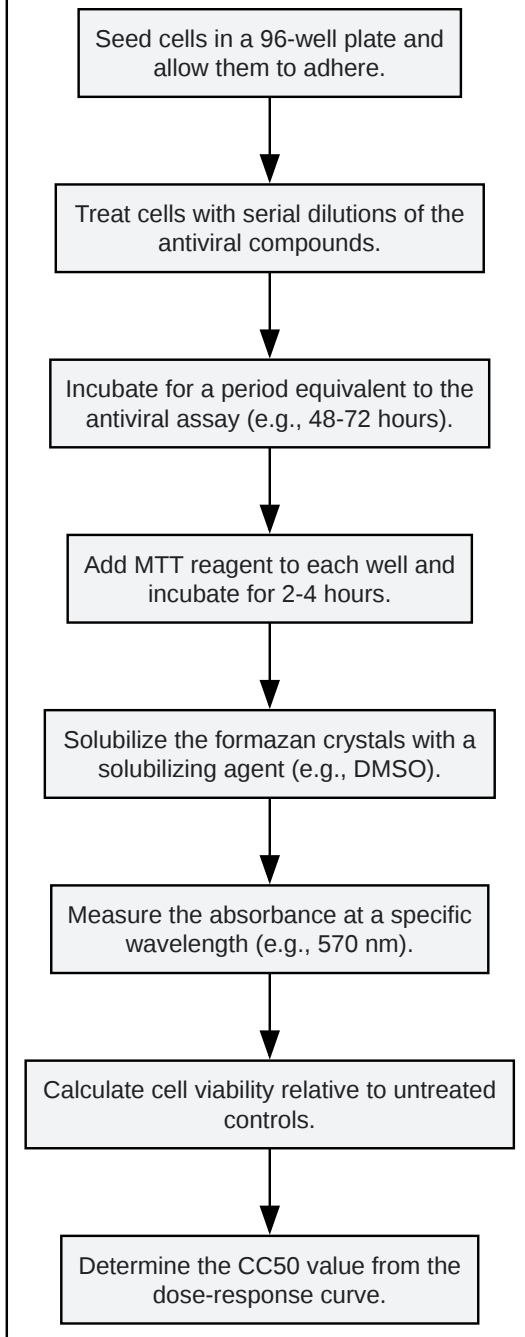
While their fundamental mechanism is similar, key differences exist in their activation and intracellular persistence. Penciclovir is phosphorylated more efficiently by viral TK, resulting in

higher intracellular concentrations of its triphosphate form.[3] Furthermore, penciclovir triphosphate exhibits a significantly longer intracellular half-life compared to acyclovir triphosphate, leading to a more sustained antiviral effect.[3]





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